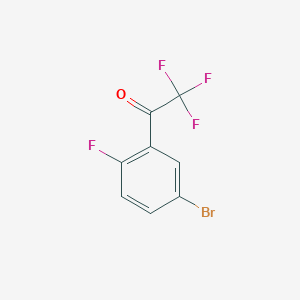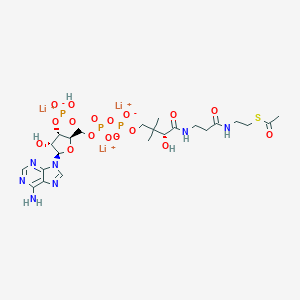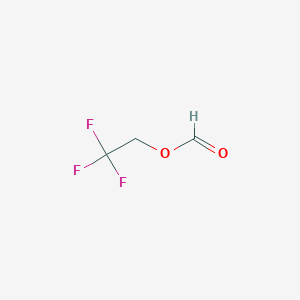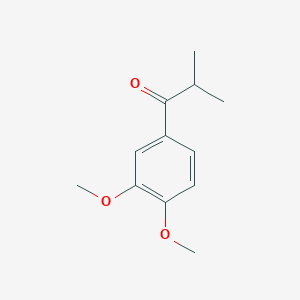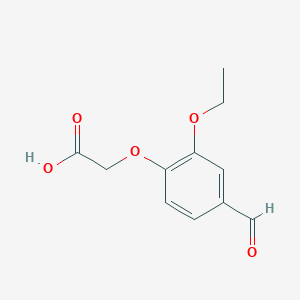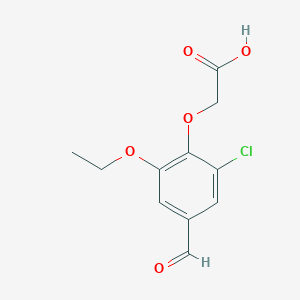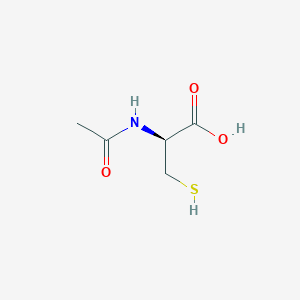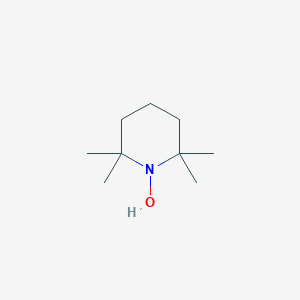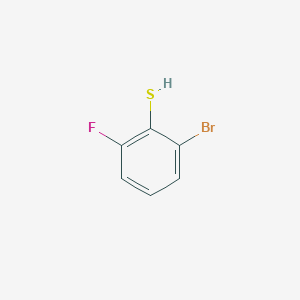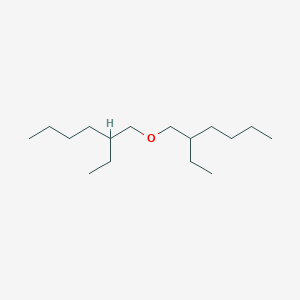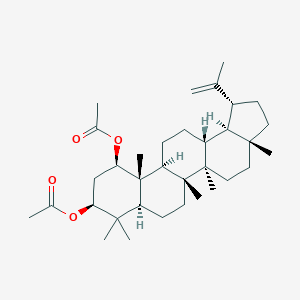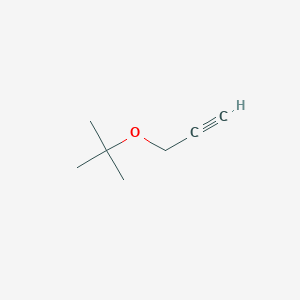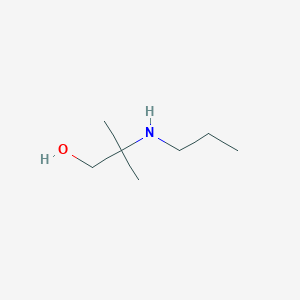
2-Methyl-2-(propylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(propylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is used in various scientific studies to understand its mechanism of action and its potential applications.
作用機序
The mechanism of action of MPP is not fully understood. However, it is known that MPP acts as a substrate for the dopamine transporter (DAT). MPP is taken up into the presynaptic neuron by DAT and is then metabolized by monoamine oxidase (MAO) to form a toxic metabolite that damages dopaminergic neurons.
生化学的および生理学的効果
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to neurotoxicity. MPP has also been shown to induce oxidative stress and inflammation in dopaminergic neurons, which can lead to cell death.
実験室実験の利点と制限
One of the main advantages of using MPP in lab experiments is its ability to selectively damage dopaminergic neurons. This can be useful in studying the effects of drugs that target the dopaminergic system. However, one of the limitations of using MPP is its toxicity. MPP can be highly toxic to cells and can lead to cell death at high concentrations.
将来の方向性
There are several future directions for research on MPP. One area of research is to understand the mechanism of action of MPP in more detail. Another area of research is to develop new drugs that target the dopaminergic system without causing neurotoxicity. Additionally, research can be done to understand the effects of MPP on other neurotransmitter systems in the brain. Overall, MPP is a promising compound that has the potential to contribute significantly to scientific research in the future.
合成法
The synthesis of 2-Methyl-2-(propylamino)propan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing MPP is through the reaction of 2-bromopropene and diisopropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of MPP in this method is about 50-60%.
科学的研究の応用
MPP has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of MPP is in the field of neuroscience. MPP is used as a tool to study the dopaminergic system in the brain. It is also used to study the effects of drugs that target the dopaminergic system, such as cocaine and amphetamines.
特性
CAS番号 |
55968-10-0 |
|---|---|
製品名 |
2-Methyl-2-(propylamino)propan-1-ol |
分子式 |
C7H17NO |
分子量 |
131.22 g/mol |
IUPAC名 |
2-methyl-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |
InChIキー |
RBWDVJQFZUIORC-UHFFFAOYSA-N |
SMILES |
CCCNC(C)(C)CO |
正規SMILES |
CCCNC(C)(C)CO |
その他のCAS番号 |
55968-10-0 |
同義語 |
NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



